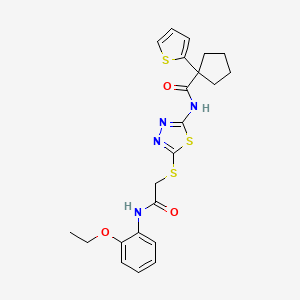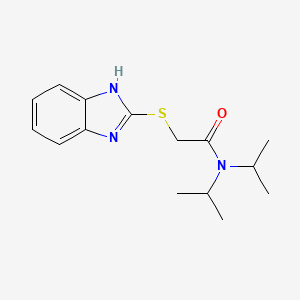
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-di(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-di(propan-2-yl)acetamide, also known as BISA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BISA is a benzimidazole derivative that has shown promising results in pre-clinical studies as an anti-cancer drug.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
- A novel series of compounds, including 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl) acetamides, have been synthesized and tested for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative bacteria (Klebsiella pneumoniae, Escherichia coli), as well as antifungal activity against Aspergillus fumigatus and Candida albicans. Compounds demonstrated excellent activity against these microorganisms, and some showed good cytotoxic activities, indicating their potential as antibacterial and antifungal agents (Devi, Shahnaz, & Prasad, 2022).
Synthesis of Complex Molecules
- The compound has been utilized in the synthesis of complex molecules, such as functionalized benzimidazothiazoles, via palladium-catalyzed carbonylative multicomponent synthesis. This process enables the selective conversion of similar compounds into 2-benzo[4,5]imidazo[2,1-b]thiazol-3-yl-N,N-dialkylacetamides, highlighting its role in facilitating complex organic reactions and the generation of molecules with potential pharmacological applications (Veltri et al., 2016).
Corrosion Inhibition
- Benzimidazole derivatives, including this compound, have been studied for their corrosion inhibition potential. These studies indicate that such compounds can act as effective corrosion inhibitors for materials like carbon steel in acidic solutions, demonstrating their utility in protecting industrial materials from corrosion and thereby extending their lifespan (Rouifi et al., 2020).
Synthesis and Characterization
- The synthesis and characterization of new derivatives, focusing on their potential as biological agents, have been explored. This includes the investigation of their antimicrobial activity against various microbial strains, antioxidant properties, and DNA cleavage studies, offering insights into their multifaceted applications in biomedicine and materials science (Nagaraja et al., 2020).
Novel Anchoring Principle for Drug Design
- The benzimidazole-2-one moiety has been proposed as a novel anchoring principle for antagonizing protein-protein interactions, such as those between p53 and Mdm2. This application suggests its potential in drug design and development, particularly in targeting and modulating protein-protein interactions critical to cancer pathogenesis (Wang et al., 2013).
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-10(2)18(11(3)4)14(19)9-20-15-16-12-7-5-6-8-13(12)17-15/h5-8,10-11H,9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNXGTQMXGVQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CSC1=NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2532549.png)
![N-(3,5-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2532552.png)
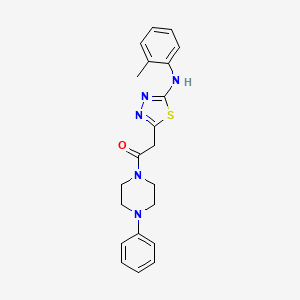

![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2532558.png)
![(E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2532562.png)
![5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2532563.png)
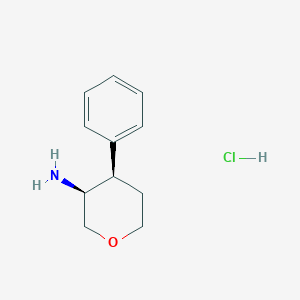
![Methyl 4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoate](/img/structure/B2532566.png)
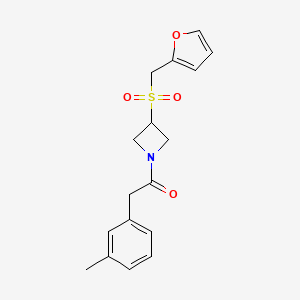
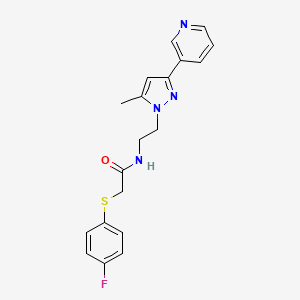
![Ethyl 4-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2532570.png)

